molecular formula C12H11NO4 B14702474 Cyclopent-2-en-1-yl 4-nitrobenzoate CAS No. 21985-86-4

Cyclopent-2-en-1-yl 4-nitrobenzoate

Cat. No.: B14702474
CAS No.: 21985-86-4
M. Wt: 233.22 g/mol
InChI Key: SZTHAWZHGAJPPC-UHFFFAOYSA-N
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Description

Cyclopent-2-en-1-yl 4-nitrobenzoate is an organic compound that features a cyclopentene ring attached to a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopent-2-en-1-yl 4-nitrobenzoate typically involves the esterification of cyclopent-2-en-1-ol with 4-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can significantly enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Cyclopent-2-en-1-yl 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed in substitution reactions.

Major Products Formed:

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major products are the corresponding amine and alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Cyclopent-2-en-1-yl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclopent-2-en-1-yl 4-nitrobenzoate involves the interaction of its functional groups with various molecular targets. The ester group can undergo hydrolysis to release cyclopent-2-en-1-ol and 4-nitrobenzoic acid, which can then participate in further biochemical reactions. The nitro group can be reduced to an amine, which can interact with biological molecules through hydrogen bonding and other interactions.

Comparison with Similar Compounds

Cyclopent-2-en-1-yl 4-nitrobenzoate can be compared with other similar compounds such as:

    Cyclopent-2-en-1-yl acetate: Similar ester structure but with an acetate group instead of a nitrobenzoate group.

    Cyclopent-2-en-1-yl benzoate: Similar ester structure but with a benzoate group instead of a nitrobenzoate group.

    Cyclopent-2-en-1-yl 4-aminobenzoate: Similar ester structure but with an aminobenzoate group instead of a nitrobenzoate group.

Properties

CAS No.

21985-86-4

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

cyclopent-2-en-1-yl 4-nitrobenzoate

InChI

InChI=1S/C12H11NO4/c14-12(17-11-3-1-2-4-11)9-5-7-10(8-6-9)13(15)16/h1,3,5-8,11H,2,4H2

InChI Key

SZTHAWZHGAJPPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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